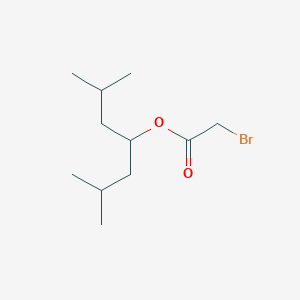

2,6-Dimethylheptan-4-yl bromoacetate

Description

Properties

CAS No. |

6282-13-9 |

|---|---|

Molecular Formula |

C11H21BrO2 |

Molecular Weight |

265.19 g/mol |

IUPAC Name |

2,6-dimethylheptan-4-yl 2-bromoacetate |

InChI |

InChI=1S/C11H21BrO2/c1-8(2)5-10(6-9(3)4)14-11(13)7-12/h8-10H,5-7H2,1-4H3 |

InChI Key |

ZGTHVYKDMSKODS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(C)C)OC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation of 2,6-dimethylheptan-4-yl bromoacetate typically involves the esterification of 2,6-dimethylheptan-4-ol with a bromoacetic acid derivative. Several general approaches can be employed for this transformation:

Direct Esterification Methods

Direct esterification involves the reaction of 2,6-dimethylheptan-4-ol with bromoacetic acid in the presence of an acid catalyst or coupling reagent. This approach follows conventional esterification principles where the hydroxyl group of the alcohol attacks the carbonyl carbon of the acid, forming an ester bond with the elimination of water.

Table 1: Typical Reaction Conditions for Direct Esterification

| Parameter | Conditions |

|---|---|

| Acid Catalyst | Sulfuric acid, p-Toluenesulfonic acid |

| Temperature | 60-80°C |

| Solvent | Toluene, Dichloromethane |

| Dehydrating Agent | Molecular sieves, Dean-Stark apparatus |

| Reaction Time | 6-24 hours |

Acid Chloride Method

The reaction of 2,6-dimethylheptan-4-ol with bromoacetyl chloride in the presence of a base represents a more reactive approach. This method typically proceeds under milder conditions and with shorter reaction times compared to direct esterification.

Based on similar synthetic procedures found in the research literature, a typical reaction might proceed as follows:

2,6-Dimethylheptan-4-ol + BrCH₂COCl → this compound + HCl

The acid chloride method is particularly effective for secondary alcohols like 2,6-dimethylheptan-4-ol and is compatible with the bromoacetate functional group.

Preparation of the Precursor: 2,6-Dimethylheptan-4-ol

The synthesis of this compound begins with the preparation or acquisition of the precursor alcohol, 2,6-dimethylheptan-4-ol.

Synthesis of 2,6-Dimethylheptan-4-ol

According to the literature, 2,6-dimethylheptan-4-ol can be prepared through several routes:

Grignard reaction: The coupling of isobutyl magnesium bromide with ethyl formate, as described in the literature. This approach produces 2,6-dimethylheptanol-4 with a reported boiling point of 80.0 to 81.5°C at 18 mm Hg, density (d²⁴₀) of 0.810, and refractive index (n²⁰ᴅ) of 1.4232, with a reported yield of 74%.

Reduction of the corresponding ketone (2,6-dimethylheptan-4-one) using reducing agents such as sodium borohydride or lithium aluminum hydride.

Table 2: Physical Properties of 2,6-Dimethylheptan-4-ol

| Property | Value |

|---|---|

| Boiling Point | 80.0-81.5°C at 18 mm Hg |

| Density (d²⁴₀) | 0.810 |

| Refractive Index (n²⁰ᴅ) | 1.4232 |

| Appearance | Colorless liquid |

Detailed Preparation Methods for this compound

Method 1: Esterification Using Bromoacetyl Chloride

This method utilizes the high reactivity of acid chlorides for efficient esterification. Based on analogous procedures in the literature for similar bromoacetate esters, the following protocol could be employed:

Reagents:

- 2,6-Dimethylheptan-4-ol

- Bromoacetyl chloride

- Triethylamine or pyridine (base)

- Dichloromethane or toluene (solvent)

Procedure:

- Dissolve 2,6-dimethylheptan-4-ol (1.0 eq) in anhydrous dichloromethane and cool to 0-5°C.

- Add triethylamine or pyridine (1.2-1.5 eq) dropwise.

- Add bromoacetyl chloride (1.1-1.2 eq) dropwise while maintaining the temperature below 5°C.

- Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

- Quench the reaction with cold water and extract with an organic solvent.

- Wash the organic layer with saturated sodium bicarbonate solution, brine, dry over anhydrous sodium sulfate, filter, and concentrate.

- Purify the crude product by column chromatography or distillation.

Expected yield: 75-85%

Method 2: Esterification Using Dicyclohexylcarbodiimide (DCC) Coupling

This method employs a coupling reagent to activate the carboxylic acid for reaction with the alcohol. This approach is particularly useful for sensitive substrates and can proceed under mild conditions.

Reagents:

- 2,6-Dimethylheptan-4-ol

- Bromoacetic acid

- DCC (Dicyclohexylcarbodiimide)

- 4-Dimethylaminopyridine (DMAP) (catalyst)

- Dichloromethane (solvent)

Procedure:

- Dissolve bromoacetic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane at 0°C.

- Add DCC (1.1 eq) and stir for 15-30 minutes.

- Add 2,6-dimethylheptan-4-ol (1.0 eq) dropwise and allow the reaction to warm to room temperature.

- Stir the reaction mixture for 4-6 hours or until complete by TLC.

- Filter off the precipitated dicyclohexylurea (DCU).

- Wash the filtrate and distill to obtain the pure product.

Expected yield: 70-80%

Method 3: Transesterification Approach

This method involves the reaction of 2,6-dimethylheptan-4-ol with methyl or ethyl bromoacetate in the presence of a catalyst.

Reagents:

- 2,6-Dimethylheptan-4-ol

- Methyl bromoacetate or ethyl bromoacetate

- Titanium(IV) isopropoxide or sodium methoxide (catalyst)

- Toluene (solvent)

Procedure:

- Combine 2,6-dimethylheptan-4-ol (1.0 eq) and methyl bromoacetate (1.5-2.0 eq) in anhydrous toluene.

- Add catalyst (0.05-0.1 eq) and heat to reflux.

- Distill off the methanol or ethanol formed during the reaction to drive the equilibrium toward the product.

- After completion, cool the reaction mixture and quench with water.

- Extract with an appropriate organic solvent, dry, and concentrate.

- Purify by column chromatography or distillation.

Expected yield: 65-75%

Optimization of Reaction Conditions

The efficiency of the preparation methods for this compound can be enhanced by optimizing various reaction parameters. Based on research conducted with similar compounds, the following factors significantly impact the yield and purity:

Temperature Effects

Temperature control is crucial for optimizing the synthesis of bromoacetate esters. For direct esterification methods using acid catalysts, temperatures between 60-80°C are typically employed. For methods utilizing acid chlorides or coupling reagents, lower temperatures (0-25°C) are generally preferred to minimize side reactions.

Solvent Selection

The choice of solvent can significantly impact the reaction efficiency. Chlorinated solvents such as dichloromethane and chloroform are commonly used for the esterification reactions involving bromoacetic acid derivatives. Non-polar solvents like toluene are effective when water removal is necessary to drive the equilibrium toward the product.

Table 3: Solvent Effects on Esterification Reactions

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Dichloromethane | Good solubility, moderate boiling point | Toxicity concerns |

| Chloroform | Excellent solubility for many reagents | Higher toxicity |

| Toluene | Suitable for azeotropic water removal | Higher boiling point |

| Acetonitrile | Polar aprotic, good for nucleophilic reactions | May promote side reactions |

Catalyst Effects

The choice of catalyst can significantly impact the efficiency of the esterification reaction. For direct esterification, strong acids like sulfuric acid or p-toluenesulfonic acid are commonly employed. For coupling reactions, catalysts like DMAP can enhance the reactivity significantly.

Purification and Characterization

Purification Methods

After synthesis, this compound typically requires purification to remove unreacted starting materials and by-products. Common purification methods include:

- Column chromatography: Using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).

- Distillation: For larger scale preparations, vacuum distillation can be employed.

- Recrystallization: If the product is solid at room temperature, recrystallization from appropriate solvents may be used.

Analytical Characterization

Based on the general properties of bromoacetate esters and related compounds in the literature, the following analytical data would be expected for this compound:

Spectroscopic Data

NMR Spectroscopy:

- ¹H NMR would show signals for the methyl groups, the methylene protons adjacent to the bromine atom, and the methine proton at the ester linkage.

- ¹³C NMR would show the carbonyl carbon of the ester, the carbon bearing the bromine atom, and the carbon atoms of the 2,6-dimethylheptane backbone.

IR Spectroscopy:

- Strong absorption band around 1730-1750 cm⁻¹ for the C=O stretching of the ester group.

- C-O stretching bands around 1200-1250 cm⁻¹.

- C-Br stretching around 550-650 cm⁻¹.

Physical Properties

Based on similar bromoacetate esters, the following physical properties might be expected:

- Appearance: Colorless to pale yellow liquid

- Boiling Point: Estimated to be in the range of 110-130°C at 1 mm Hg

- Density: Approximately 1.1-1.2 g/mL at 25°C

Applications and Reactivity

This compound possesses a reactive bromine atom that makes it valuable for further transformations. Potential applications include:

- Nucleophilic substitution reactions to introduce various functional groups

- Use as an alkylating agent in organic synthesis

- Potential applications in the synthesis of pharmaceuticals or agrochemicals

- Use as a model compound for studying esterification and transesterification reactions

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylheptan-4-yl bromoacetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylheptanol and bromoacetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

Hydrolysis: The major products are 2,6-dimethylheptanol and bromoacetic acid.

Reduction: The primary product is 2,6-dimethylheptanol.

Scientific Research Applications

2,6-Dimethylheptan-4-yl bromoacetate is an organic compound with the molecular formula and a molecular weight of approximately 265.187 g/mol. It consists of a heptane backbone with two methyl groups located at the second and sixth positions, and a bromoacetate functional group at the fourth position. The presence of both the bromo and ester functional groups gives it unique chemical properties, making it useful in organic synthesis.

Applications

This compound has potential applications in organic synthesis and pharmaceutical development.

Organic Synthesis

- This compound serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for a variety of chemical reactions, making it a versatile building block in creating more complex compounds.

- The compound's reactivity is due to the presence of both the bromo and ester functional groups.

Pharmaceutical Development

- Due to its unique structure and reactivity, this compound may be useful in the development of new pharmaceutical compounds.

- The bromoacetate functional group can be modified or replaced to create new molecules with potential biological activity.

Methods of Synthesis

This compound can be synthesized through several methods, showing the versatility of synthetic routes for creating this compound. Further details on specific synthesis methods are not available in the search results.

Mechanism of Action

The mechanism of action of 2,6-dimethylheptan-4-yl bromoacetate involves its reactivity towards nucleophiles. The bromine atom in the bromoacetate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various substrates, including biomolecules and synthetic intermediates.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,6-dimethylheptan-4-yl bromoacetate with ethyl bromoacetate, methyl bromoacetate, and structurally related phosphonofluoridate esters (e.g., 2,6-dimethylhept-4-yl ethylphosphonofluoridate).

Q & A

Q. What are the recommended synthetic routes for 2,6-Dimethylheptan-4-yl bromoacetate, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis of bromoacetate esters typically involves bromination of acetic acid derivatives followed by esterification. For example, ethyl bromoacetate is synthesized via bromination of acetic acid using HBr or Br₂ in the presence of catalysts like red phosphorus or pyridine (to minimize side reactions). Esterification can then proceed by reacting bromoacetic acid with 2,6-dimethylheptan-4-ol under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC .

- Key Factors :

- Reagent purity : Impurities in bromoacetic acid or alcohol can lead to byproducts.

- Temperature : Excessive heat may degrade the ester; optimal ranges are 60–80°C for esterification.

- Solvent choice : Non-polar solvents (e.g., benzene) improve ester yield by azeotropic removal of water .

Q. What safety protocols are critical when handling bromoacetate esters like this compound?

- Methodological Answer : Bromoacetate esters are highly irritant and toxic. Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory distress or pulmonary edema .

- Decontamination : Immediately wash affected skin with soap and water; flush eyes with saline for 15 minutes if exposed .

- Storage : Keep in sealed containers at 0–6°C to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing bromoacetate esters, and what key spectral features should researchers look for?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or byproduct formation when synthesizing bromoacetate esters under varying conditions?

- Methodological Answer : Contradictions often arise from differences in reaction setup. To troubleshoot:

- Control experiments : Compare yields using purified vs. technical-grade reagents to identify impurity-driven side reactions.

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to detect intermediate species (e.g., unreacted bromoacetic acid).

- Isolation of byproducts : Use column chromatography to separate byproducts, followed by NMR/MS characterization .

- Replicate literature protocols : For example, replicate the γ-radiolysis method for bromoacetate reduction to validate mechanistic pathways .

Q. What computational approaches are suitable for modeling the reactivity of bromoacetate esters in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions at the brominated carbon. For example, α-hydroxyethyl radical reduction of bromoacetate proceeds via proton-coupled electron transfer (PCET), which DFT can model by analyzing transition states .

- Quantitative Structure-Property Relationship (QSPR) : Predict reactivity trends (e.g., hydrolysis rates) based on substituent effects (e.g., electron-withdrawing groups enhance Br⁻ leaving ability) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilize SN2 transition states) .

Q. What mechanistic insights can be gained from studying the reduction pathways of bromoacetate esters using radical species?

- Methodological Answer : Radical-mediated reductions (e.g., with α-hydroxyethyl radicals) reveal:

- PCET dominance : Bromoacetates undergo simultaneous proton transfer (from radical) and electron transfer to Br, leading to C-Br bond cleavage. This is supported by kinetic isotope effects and pH-dependent rate studies .

- Substituent effects : Electron-withdrawing groups (e.g., ester moieties) accelerate reduction by stabilizing transition states.

- Environmental relevance : These pathways inform the degradation of bromoacetates in aquatic systems, where radical species (e.g., OH⁻) are prevalent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.